N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline
Description
N-[(5-Imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline is a heterocyclic compound featuring a pyrazole core substituted with an imino group, a methyl group, and a phenyl ring. The exact mass of this compound is reported as 426.1013628 and 426.1391064 (likely isotopic variants) .
Properties
IUPAC Name |
5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-15-19(20(21)26(24-15)17-7-3-2-4-8-17)23-22-16-6-5-9-18(14-16)30(27,28)25-10-12-29-13-11-25/h2-9,14H,10-13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIQGKMEWIEQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline is a complex compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.
The biological activity of pyrazole derivatives often involves the modulation of various biochemical pathways. Specifically, compounds like this compound may interact with enzymes or receptors, influencing cellular processes such as apoptosis, inflammation, and oxidative stress.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies on related compounds demonstrate their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is crucial in protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Properties
Pyrazole derivatives have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The specific compound's role in modulating inflammatory pathways warrants further investigation.
Anticancer Potential
Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. Further research is needed to elucidate the specific pathways influenced by this compound.
Case Studies
- Study on Antioxidant Activity : A study demonstrated that a similar pyrazole derivative effectively inhibited lipid peroxidation in cell membranes, showcasing its potential as a therapeutic agent against oxidative stress-related conditions .
- Anti-inflammatory Research : In vitro studies indicated that pyrazole compounds could reduce the expression of inflammatory markers in macrophages, suggesting a viable pathway for developing anti-inflammatory drugs .
- Anticancer Studies : Research involving related compounds has shown promising results in reducing tumor growth in animal models, indicating potential applications in cancer therapy .
Data Summary Table
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its potential anticancer activity. Research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study involving a series of pyrazole derivatives demonstrated their effectiveness against human cancer cell lines, including HCT-116 and MCF-7. The compounds showed IC50 values below 100 μM, indicating strong cytotoxicity. The mechanism of action involved inducing apoptosis in cancer cells, which was confirmed through cytometric analysis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Pyrazole A | HCT-116 | 45 | Apoptosis induction |
| Pyrazole B | MCF-7 | 60 | Cell cycle arrest |
| Pyrazole C | HeLa | 50 | Mitochondrial disruption |
JAK Kinase Inhibition
The compound has also been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in the treatment of various inflammatory diseases and cancers.
Case Study: JAK Inhibition
Research published in a European patent application highlighted the efficacy of pyrazole derivatives as JAK inhibitors. These compounds were shown to inhibit JAK1, JAK2, and JAK3 effectively, making them candidates for developing treatments for diseases such as rheumatoid arthritis and certain cancers .
| JAK Kinase | Inhibition (%) |
|---|---|
| JAK1 | 85 |
| JAK2 | 78 |
| JAK3 | 82 |
Synthesis of Bioactive Compounds
N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline serves as an intermediate in synthesizing other bioactive compounds. Its structural properties allow it to be modified to create various derivatives with enhanced biological activities.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from basic pyrazole derivatives, followed by functionalization at the aniline moiety. This versatility is crucial for designing new therapeutic agents .
Agrochemical Applications
Beyond its pharmaceutical potential, this compound may have applications in agrochemistry. Pyrazole-based compounds are known for their herbicidal and fungicidal properties, contributing to crop protection strategies.
Case Study: Agrochemical Efficacy
Experimental data indicate that certain pyrazole derivatives exhibit effective herbicidal activity against common agricultural weeds. The mode of action typically involves disrupting critical biochemical pathways in target plants .
| Compound | Weed Species | Efficacy (%) |
|---|---|---|
| Herbicide A | Amaranthus retroflexus | 90 |
| Herbicide B | Echinochloa crus-galli | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
- Core Structure: Pyrazole with an amino linker and a morpholino-substituted aniline.
- Key Differences :
- Replaces the sulfonyl group with a carboxamide.
- Includes a methylthio (-SMe) substituent instead of a methyl (-Me) group.
Compound B : Product from 5-(N,N-Dimethylaminomethylene)imino-3-phenyl-1H-pyrazole
- Core Structure: Pyrazole with an imino group and phenyl substituent.
- Key Differences: Lacks the morpholinylsulfonyl-aniline moiety. Features a dimethylaminomethylene group instead of the 5-imino substituent.
- Implications : The absence of the sulfonyl-morpholine group reduces solubility in polar solvents, limiting bioavailability.
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo-pyrimidine fused ring system with a sulfonamide substituent.
- Key Differences: Pyrazolo-pyrimidine core vs. pyrazole. Includes fluorinated chromenone and methylbenzenesulfonamide groups.
Methodological Considerations
- Structural Confirmation : Tools like SHELXL and OLEX2 are critical for crystallographic refinement of such complexes .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs with morpholinylsulfonyl groups are synthesized via sequential amination and sulfonylation steps under anhydrous conditions using reagents like NaIO₄ in THF/H₂O mixtures . Optimization involves adjusting solvent polarity, temperature (e.g., 0°C to room temperature), and stoichiometry of reagents to improve yields (reported 60–85% in similar compounds) . Purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. How is structural characterization performed post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., imino protons at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- Melting Point (mp): Consistency in mp (±1°C) indicates purity .
Q. What key functional groups influence reactivity and biological activity?
The pyrazolylidene-imino group enables tautomerism, affecting electron density and nucleophilicity. The morpholinylsulfonyl moiety enhances solubility and hydrogen-bonding potential, critical for target interactions . Substituents like methyl or phenyl groups on the pyrazole ring modulate steric effects .
Advanced Research Questions
Q. How can computational methods improve synthesis and reaction design?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable pathways. ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error cycles by >50% . For example, morpholine sulfonation steps can be optimized using solvent polarity parameters (e.g., Hansen solubility coefficients) derived from simulations .
Q. What structural analogs exist, and how do substituent variations impact activity?
Analogs with modified sulfonyl or morpholine groups show varying bioactivity. For instance:
| Analog Structure | Key Modifications | Activity Impact |
|---|---|---|
| 1-(benzenesulfonyl)-4-chloro... | No difluorination/dimethoxy | Reduced kinase inhibition |
| 5-[4-(dimethylamino)phenyl]-6-... | Ethynyl linker | Enhanced solubility |
SAR studies suggest trifluoromethyl or fluoro groups improve target binding affinity .
Q. How to design experiments for analyzing structure-activity relationships (SAR)?
- Statistical Design of Experiments (DoE): Use factorial designs to test variables (e.g., substituent polarity, linker length) .
- Biological Assays: Pair in vitro enzyme inhibition (e.g., IC₅₀) with molecular docking to correlate structural features with activity .
- Multi-parametric Analysis: Apply PCA or PLS regression to identify dominant factors (e.g., logP, H-bond donors) .
Q. How to resolve contradictions in biological activity data across studies?
- Validation Assays: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis: Compare datasets using clustering algorithms to identify outlier protocols .
- Orthogonal Techniques: Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological Tools
- Reaction Optimization: ICReDD’s computational-experimental loop .
- Data Analysis: JMP or Minitab for DoE; AutoDock or Schrödinger Suite for docking .
- Characterization: Bruker AVANCE III HD NMR; Agilent 6545 Q-TOF HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
